molecular formula C15H21NO5 B14880759 1-Methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid

1-Methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B14880759
M. Wt: 295.33 g/mol
InChI Key: QYOJTHQSQHILHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 3,4,5-trimethoxyphenyl group and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-Methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).

    Modulating Receptors: Such as activin receptor-like kinase-2 (ALK2) and platelet-derived growth factor receptor β.

    Triggering Cellular Pathways: Such as caspase activation and down-regulation of ERK2 protein.

Comparison with Similar Compounds

1-Methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.

Uniqueness: The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the 3,4,5-trimethoxyphenyl group, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

1-methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H21NO5/c1-16-7-10(11(8-16)15(17)18)9-5-12(19-2)14(21-4)13(6-9)20-3/h5-6,10-11H,7-8H2,1-4H3,(H,17,18)

InChI Key

QYOJTHQSQHILHE-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.